molecular formula C14H19ClN4O2 B6751543 N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide

Cat. No.: B6751543
M. Wt: 310.78 g/mol
InChI Key: BLCDIIQAAYZIKJ-UHFFFAOYSA-N
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Description

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-9(2)8-21-10(3)14(20)16-6-13-18-17-12-5-4-11(15)7-19(12)13/h4-5,7,9-10H,6,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDIIQAAYZIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)NCC1=NN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-a]pyridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-chloropyridine and hydrazine derivatives.

    Introduction of the chloromethyl group: Chloromethylation of the triazolo[4,3-a]pyridine core can be carried out using chloromethyl methyl ether or similar reagents.

    Attachment of the propanamide moiety: The final step involves the reaction of the chloromethylated triazolo[4,3-a]pyridine with 2-(2-methylpropoxy)propanamide under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom, forming new derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include polar solvents like DMF or dimethyl sulfoxide (DMSO), bases like potassium carbonate or sodium hydroxide, and acids like hydrochloric acid or sulfuric acid.

Scientific Research Applications

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its effects on various biological targets and pathways.

    Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections. Preclinical studies often focus on its efficacy and safety profiles.

    Industry: In the pharmaceutical industry, the compound is used in drug discovery and development processes. It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: It can inhibit the activity of certain enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Bind to receptors: The compound may bind to specific receptors on the surface of cells, modulating signal transduction pathways and affecting cellular responses.

    Induce apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolo[4,3-a]pyridine core but lacks the chloromethyl and propanamide groups, resulting in different biological activities and chemical properties.

    1,2,4-Triazolo[4,3-a]quinoxaline derivatives: These compounds have a similar triazole ring system but differ in the fused aromatic ring, leading to variations in their biological activities and applications.

    Fluoroquinolone antibiotics: While not structurally identical, these compounds contain a triazole moiety and exhibit broad-spectrum antibacterial activity, highlighting the importance of the triazole ring in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for further research and development.

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